Methyl 5-(2-chloroacetyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(2-chloroacetyl)furan-2-carboxylate: is a chemical compound with the molecular formula C8H7ClO4 and a molecular weight of 202.59 g/mol It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a chloroacetyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-chloroacetyl)furan-2-carboxylate typically involves the reaction of furan derivatives with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Furan derivative} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in the desired form .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-chloroacetyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups such as alcohols or amines.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-(2-chloroacetyl)furan-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound may be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chloroacetyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Methyl furan-2-carboxylate: A related compound with a similar furan ring structure but lacking the chloroacetyl group.
Dimethyl furan-2,5-dicarboxylate: Another furan derivative with two carboxylate groups.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: A compound with a cyanophenyl group attached to the furan ring.
Uniqueness: Methyl 5-(2-chloroacetyl)furan-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other furan derivatives .
Properties
IUPAC Name |
methyl 5-(2-chloroacetyl)furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-12-8(11)7-3-2-6(13-7)5(10)4-9/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJMHLPUNVWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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